Hesperadin

Catalog No.
S548703
CAS No.
422513-13-1
M.F
C29H32N4O3S
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hesperadin

CAS Number

422513-13-1

Product Name

Hesperadin

IUPAC Name

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide

Molecular Formula

C29H32N4O3S

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3

InChI Key

HYHIYZMIFPJROG-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O

Solubility

Soluble in DMSO, not in water

Synonyms

Hesperadin; Hesperadine.

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O

Isomeric SMILES

CCS(=O)(=O)NC1=CC\2=C(C=C1)NC(=O)/C2=C(/C3=CC=CC=C3)\NC4=CC=C(C=C4)CN5CCCCC5

Description

The exact mass of the compound Hesperadin is 516.21951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Aurora B kinase plays a critical role in mitosis by phosphorylating various proteins involved in chromosome attachment to spindle fibers and ensuring their proper separation during cell division. Hesperadin binds to the ATP-binding pocket of Aurora B kinase, preventing it from binding to ATP (adenosine triphosphate), the energy source needed for its activity. This inhibition disrupts the normal progression of mitosis, allowing researchers to study the consequences of Aurora B malfunction and its impact on cell division.

Research Applications

Hesperadin is a valuable tool for researchers investigating various aspects of mitosis. Here are some specific applications:

  • Understanding Chromosome Segregation: By inhibiting Aurora B, hesperadin can induce chromosome missegregation, where chromosomes are not properly distributed to daughter cells. This allows researchers to study the cellular response to these errors and the mechanisms that ensure accurate chromosome separation [].
  • Investigating Mitotic Spindle Assembly: Aurora B also plays a role in the formation and stability of the mitotic spindle, the structure responsible for chromosome movement during cell division. Hesperadin treatment can disrupt spindle assembly, enabling researchers to understand the role of Aurora B in this process.
  • Cancer Research: Abnormal cell division is a hallmark of cancer. Since Aurora B is often overexpressed in cancer cells, hesperadin can be used to study potential anti-cancer therapies that target this pathway.

Hesperadin is a small molecule identified as a potent inhibitor of Aurora kinases, specifically Aurora kinase B and to a lesser extent, Aurora kinase A. It plays a critical role in the regulation of mitosis by inhibiting the proper alignment and segregation of chromosomes during cell division. This compound has been shown to induce polyploidy in mammalian cells by causing them to enter anaphase prematurely, even when chromosomes are not properly bi-oriented . The chemical structure of Hesperadin allows it to bind effectively to the active sites of these kinases, disrupting their normal function.

As mentioned earlier, Hesperadin's primary mechanism of action involves inhibiting Aurora B and Aurora A kinases. These kinases play a critical role in mitosis by phosphorylating various proteins involved in chromosome attachment, spindle assembly checkpoint signaling, and cytokinesis (cell division) [, ]. By binding to the ATP-binding pocket of these kinases, Hesperadin prevents them from performing their essential functions, leading to defects in chromosome alignment and segregation. This ultimately results in cell cycle arrest [].

Hesperadin's ability to bypass certain mitotic checkpoints, such as those induced by taxol or monastrol, suggests a specific role for Aurora B in correcting kinetochore-microtubule attachment and maintaining spindle assembly checkpoint signaling [].

Hesperadin primarily functions through the inhibition of Aurora B kinase activity. This inhibition leads to several downstream effects during mitosis:

  • Chromosome Misalignment: Cells treated with Hesperadin exhibit improper chromosome alignment, resulting in anaphase progression without correct bi-orientation, which can lead to aneuploidy.
  • Mitotic Arrest: In some cases, Hesperadin can halt mitotic progression altogether by affecting spindle checkpoint signaling, which is crucial for ensuring that all chromosomes are correctly attached to the spindle apparatus .

The compound's mechanism of action highlights its potential utility in cancer research, as it can disrupt the proliferation of rapidly dividing cells.

Hesperadin has demonstrated significant biological activity as an Aurora kinase inhibitor. Its effects include:

  • Induction of Polyploidy: By causing cells to enter anaphase prematurely, Hesperadin can lead to polyploidy, a condition where cells have more than two paired (homologous) sets of chromosomes .
  • Potential Anti-Cancer Properties: Given its ability to disrupt normal mitotic processes, Hesperadin is being explored as a candidate for cancer therapy, particularly in tumors that exhibit aberrant cell division .

The synthesis of Hesperadin has been described in various studies. A common method involves:

  • Starting Materials: The synthesis typically begins with readily available aromatic compounds.
  • Reactions: Key reactions may include:
    • Alkylation or acylation steps to introduce functional groups.
    • Coupling reactions to form the core structure.
  • Purification: The final product is purified using techniques such as chromatography.

Specific synthetic routes may vary depending on the desired purity and yield of Hesperadin .

Hesperadin's primary applications are in research and potential therapeutic contexts:

  • Cancer Research: Due to its inhibitory effects on Aurora kinases, Hesperadin is being studied for its potential use in treating various cancers by disrupting mitotic processes.
  • Cell Cycle Studies: Researchers utilize Hesperadin to investigate cell cycle dynamics and the mechanisms underlying chromosomal segregation errors .

Hesperadin has been studied for its interactions with various biological systems:

  • Drug Interactions: It may interact with other medications that affect blood clotting or those metabolized by P-glycoprotein, potentially altering their efficacy and safety profiles .
  • Cellular Pathways: Studies indicate that Hesperadin may influence pathways related to apoptosis and cellular stress responses due to its effects on mitotic regulation .

Hesperadin shares similarities with other Aurora kinase inhibitors but exhibits unique characteristics:

Compound NameSpecificityUnique Features
ZM447439Aurora BSelectively inhibits Aurora B; less effective against A
VX-680Multi-kinaseBroader spectrum of kinase inhibition
MLN8237Aurora A/BMore selective for Aurora A; clinical trials ongoing
CCT137690Aurora A/BPotent inhibitor; used in preclinical studies

Hesperadin is unique due to its specific mechanism of inducing premature anaphase and polyploidy, making it a valuable tool for studying mitotic processes and potential cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

516.21951207 g/mol

Monoisotopic Mass

516.21951207 g/mol

Heavy Atom Count

37

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PTR491OS14

Wikipedia

Hesperadin

Dates

Modify: 2023-08-15
1: Jetton N, Rothberg KG, Hubbard JG, Wise J, Li Y, Ball HL, Ruben L. The cell cycle as a therapeutic target against Trypanosoma brucei: Hesperadin inhibits Aurora kinase-1 and blocks mitotic progression in bloodstream forms. Mol Microbiol. 2009 Apr;72(2):442-58. doi: 10.1111/j.1365-2958.2009.06657.x. Epub 2009 Mar 6. PubMed PMID: 19320832; PubMed Central PMCID: PMC2697958.
2: Ladygina NG, Latsis RV, Yen T. [Effect of the pharmacological agent hesperadin on breast and prostate tumor cultured cells]. Biomed Khim. 2005 Mar-Apr;51(2):170-6. Russian. PubMed PMID: 15945350.
3: Sessa F, Mapelli M, Ciferri C, Tarricone C, Areces LB, Schneider TR, Stukenberg PT, Musacchio A. Mechanism of Aurora B activation by INCENP and inhibition by hesperadin. Mol Cell. 2005 Apr 29;18(3):379-91. PubMed PMID: 15866179.
4: Hauf S, Cole RW, LaTerra S, Zimmer C, Schnapp G, Walter R, Heckel A, van Meel J, Rieder CL, Peters JM. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint. J Cell Biol. 2003 Apr 28;161(2):281-94. Epub 2003 Apr 21. PubMed PMID: 12707311; PubMed Central PMCID: PMC2172906.

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